molecular formula C22H28ClN3O3S2 B2657832 N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride CAS No. 1217121-62-4

N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride

Cat. No. B2657832
CAS RN: 1217121-62-4
M. Wt: 482.05
InChI Key: YOBMDCHSMAEDKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C22H28ClN3O3S2 and its molecular weight is 482.05. The purity is usually 95%.
BenchChem offers high-quality N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have synthesized various derivatives and analogues of benzothiazole, exploring their chemical properties and potential applications. For instance, Lynch et al. (2006) developed four compounds based on thiazole and thiazoline, demonstrating anti-inflammatory activity for two of these compounds, highlighting their potential in drug development Lynch et al., 2006. Darweesh et al. (2016) utilized benzothiazole-based heterocycles in the efficient microwave-mediated synthesis, revealing their versatility in creating novel pharmaceuticals Darweesh et al., 2016.

Corrosion Inhibition

Benzothiazole derivatives have been investigated for their corrosion inhibiting effects. Hu et al. (2016) synthesized benzothiazole derivatives and assessed their efficacy in protecting steel against corrosion, finding that these inhibitors offer higher stability and efficiency compared to previous inhibitors Hu et al., 2016.

Antimalarial and COVID-19 Drug Research

The exploration of benzothiazole derivatives extends into antimalarial and potential COVID-19 treatments. Fahim and Ismael (2021) investigated sulfonamide derivatives for their antimalarial activity and assessed their potential against COVID-19 through computational calculations and molecular docking, demonstrating the broad applicability of these compounds in addressing global health challenges Fahim & Ismael, 2021.

Materials Science

In the realm of materials science, benzothiazole-based compounds have been utilized to improve the performance of solar cells. Chu et al. (2011) explored the morphology control in polycarbazole-based bulk heterojunction solar cells, indicating how modifications at the molecular level can enhance device efficiency Chu et al., 2011.

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-ethylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S2.ClH/c1-6-30(27,28)18-9-7-8-17(14-18)21(26)25(13-12-24(4)5)22-23-20-16(3)15(2)10-11-19(20)29-22;/h7-11,14H,6,12-13H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBMDCHSMAEDKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CCN(C)C)C2=NC3=C(S2)C=CC(=C3C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.